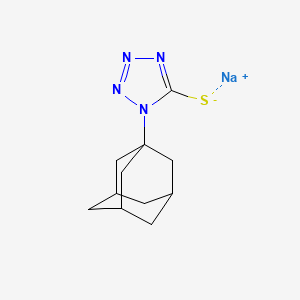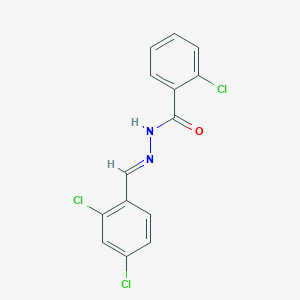![molecular formula C20H14Cl2N2S B3844273 2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile](/img/structure/B3844273.png)
2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile
Descripción general
Descripción
2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile is a synthetic compound that has gained significant attention in scientific research. It is a member of the acrylonitrile class of compounds and has been extensively studied for its potential use in various fields of research.
Mecanismo De Acción
The mechanism of action of 2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile involves the inhibition of tubulin polymerization, which is essential for cell division. The compound binds to the colchicine site on tubulin, leading to the disruption of microtubule formation and inhibition of cell division. The compound has also been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Biochemical and Physiological Effects:
2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile has been shown to have potent antitumor and antifungal effects in vitro and in vivo. The compound has also been shown to have low toxicity towards normal cells, making it a promising candidate for further development. The compound has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells and has been shown to have anti-angiogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile in lab experiments include its potent antitumor and antifungal effects, low toxicity towards normal cells, and its ability to induce apoptosis in cancer cells. The limitations of using the compound in lab experiments include its limited solubility in water, which can affect its bioavailability, and the need for further optimization of the synthesis method to yield higher purity and yield of the compound.
Direcciones Futuras
For the research on 2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile include the optimization of the synthesis method to yield higher purity and yield of the compound, further studies on its mechanism of action, and its potential use in combination with other chemotherapeutic agents. The compound can also be further studied for its potential use in other fields of research, such as antifungal and anti-inflammatory agents. Additionally, the compound can be studied for its potential use in drug delivery systems, such as nanoparticles, to improve its bioavailability and efficacy.
In conclusion, 2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile is a synthetic compound that has gained significant attention in scientific research. The compound has shown potent antitumor and antifungal effects, low toxicity towards normal cells, and the ability to induce apoptosis in cancer cells. Further research is needed to optimize the synthesis method, understand the mechanism of action, and explore its potential use in other fields of research.
Aplicaciones Científicas De Investigación
2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile has been extensively studied for its potential use in various fields of scientific research. It has been shown to have potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. The compound has also been studied for its potential use as an antifungal agent, with promising results against several fungal strains.
Propiedades
IUPAC Name |
(Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2S/c1-2-13-3-5-14(6-4-13)9-16(11-23)20-24-19(12-25-20)15-7-8-17(21)18(22)10-15/h3-10,12H,2H2,1H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGLVABHSCJVEP-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



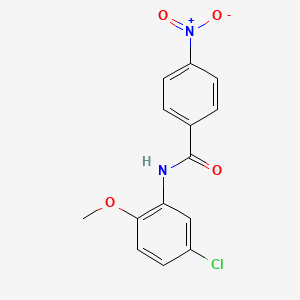
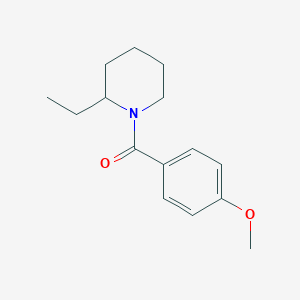
![1-[(4-chlorobenzyl)sulfonyl]-3-methoxy-2-propanol](/img/structure/B3844204.png)
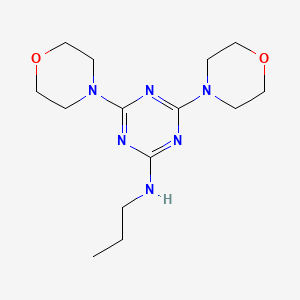
![N,N-dimethyl-N'-[2-(3-pyridinyl)-4-quinolinyl]-1,2-ethanediamine](/img/structure/B3844210.png)

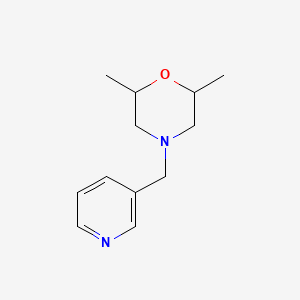
![1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one](/img/structure/B3844239.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3-chloro-1-adamantanecarboxamide](/img/structure/B3844241.png)
![2-(diallylamino)-4H-[1]benzothieno[2,3-e][1,3]thiazin-4-one](/img/structure/B3844247.png)
![2-{2-[4-(2-bromobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3844262.png)
![1,4-phenylene bis[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetate]](/img/structure/B3844266.png)
